2,3-dichloropyridin-4-amine hydrochloride
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Overview
Description
2,3-Dichloropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H5Cl3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloropyridin-4-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3-dichloropyridine with ammonia under controlled conditions to yield 2,3-dichloropyridin-4-amine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2,3-Dichloropyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dichloropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 4-Amino-2,6-dichloropyridine
Uniqueness
2,3-Dichloropyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications .
Properties
CAS No. |
2703780-75-8 |
---|---|
Molecular Formula |
C5H5Cl3N2 |
Molecular Weight |
199.5 |
Purity |
95 |
Origin of Product |
United States |
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